molecular formula C20H18N2O4S B3019624 methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-73-1

methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3019624
CAS No.: 865199-73-1
M. Wt: 382.43
InChI Key: PZSPZCHFWBNJHB-HGBUNHFQSA-N
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Description

Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves the condensation of cinnamaldehyde with 2-amino-6-methoxybenzo[d]thiazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by esterification with methyl acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]thiazole oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds with similar structures and potentially similar biological activities.

    Cinnamoyl derivatives: Compounds containing the cinnamoyl group, known for various bioactivities.

Uniqueness

Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-25-15-9-10-16-17(12-15)27-20(22(16)13-19(24)26-2)21-18(23)11-8-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3/b11-8+,21-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSPZCHFWBNJHB-WJLRKUIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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